N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]
Brand Name: Vulcanchem
CAS No.:
VCID: VC17957612
InChI: InChI=1S/C32H22F12N4S2/c33-29(34,35)19-11-20(30(36,37)38)14-23(13-19)45-27(49)47-25(17-7-3-1-4-8-17)26(18-9-5-2-6-10-18)48-28(50)46-24-15-21(31(39,40)41)12-22(16-24)32(42,43)44/h1-16,25-26H,(H2,45,47,49)(H2,46,48,50)
SMILES:
Molecular Formula: C32H22F12N4S2
Molecular Weight: 754.7 g/mol

N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]

CAS No.:

Cat. No.: VC17957612

Molecular Formula: C32H22F12N4S2

Molecular Weight: 754.7 g/mol

* For research use only. Not for human or veterinary use.

N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] -

Specification

Molecular Formula C32H22F12N4S2
Molecular Weight 754.7 g/mol
IUPAC Name 1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-1,2-diphenylethyl]thiourea
Standard InChI InChI=1S/C32H22F12N4S2/c33-29(34,35)19-11-20(30(36,37)38)14-23(13-19)45-27(49)47-25(17-7-3-1-4-8-17)26(18-9-5-2-6-10-18)48-28(50)46-24-15-21(31(39,40)41)12-22(16-24)32(42,43)44/h1-16,25-26H,(H2,45,47,49)(H2,46,48,50)
Standard InChI Key IUKNKFBADHHIQJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a (1R,2R)-diphenylethane scaffold, which imposes stereochemical rigidity, flanked by two thiourea moieties substituted with 3,5-bis(trifluoromethyl)phenyl groups. The trifluoromethyl substituents enhance lipophilicity and electron-withdrawing effects, critical for substrate activation via hydrogen bonding .

Molecular Formula: C₃₂H₂₂F₁₂N₄S₂
Molecular Weight: 754.70 g/mol

Stereochemical Considerations

The (1R,2R) configuration ensures enantioselective interactions in catalytic processes. Comparative analyses with (1S,2S)-diastereomers reveal distinct catalytic efficiencies, underscoring the importance of stereochemistry in reaction outcomes .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Step 1: Condensation of (1R,2R)-1,2-diphenylethylenediamine with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in dichloromethane at 0–25°C .

  • Step 2: Purification via recrystallization from ethanol/water mixtures, yielding >95% enantiomeric excess .

Key Reaction:

Diamine+2Ar-NCSThiourea Derivative+2HCl\text{Diamine} + 2 \text{Ar-NCS} \rightarrow \text{Thiourea Derivative} + 2 \text{HCl}

Ar = 3,5-bis(trifluoromethyl)phenyl

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance yield (82–89%) and reduce byproducts. Automated systems maintain strict temperature control (±2°C), critical for preserving stereochemical integrity .

Organocatalytic Applications

Hydrogen-Bond-Mediated Activation

The thiourea groups act as dual hydrogen-bond donors, polarizing substrates such as carbonyl compounds and nitroalkenes. This activation mechanism is pivotal in asymmetric aldol reactions and Michael additions .

Example: Asymmetric Aldol Reaction

\text{Ketone} + \text{Aldehyde} \xrightarrow{\text{Catalyst}} \text{β-Hydroxy Ketone (90% ee)}

Catalytic loadings as low as 2 mol% achieve turnover frequencies of 12 h⁻¹ .

Comparative Catalytic Efficiency

CatalystReaction Typeee (%)Yield (%)
Schreiner’s ThioureaAldol Addition8578
Target CompoundAldol Addition9288
Cinchona-Alkaloid DerivativesMichael Addition8075

Data adapted from RSC studies

The target compound outperforms Schreiner’s thiourea in enantioselectivity due to enhanced steric shielding from diphenylethane groups .

Computational Insights

Transition State Stabilization

Density functional theory (DFT) calculations reveal that the thiourea moieties lower the activation energy of aldol reactions by 12.3 kcal/mol via hydrogen bonding to the enolate intermediate .

Molecular Dynamics Simulations

Simulations demonstrate persistent interactions (≥80% occupancy) between the catalyst’s aryl groups and hydrophobic substrate regions, explaining its superior enantiocontrol .

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